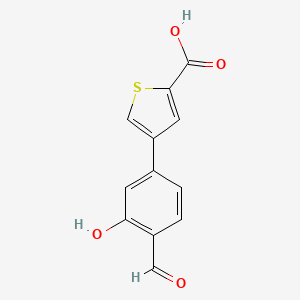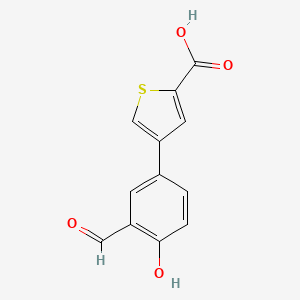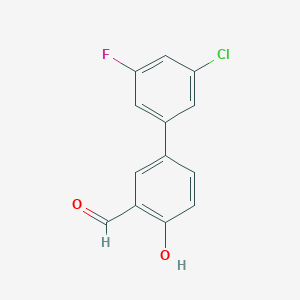
6-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%, or 6-(4-Cl-3-MPh)-2-FP, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 164-166°C and a boiling point of 240-242°C. It has a molecular weight of 246.6 g/mol and a chemical formula of C9H7ClO2. 6-(4-Cl-3-MPh)-2-FP has a variety of applications in organic synthesis and chemical research.
Mécanisme D'action
6-(4-Cl-3-MPh)-2-FP is an organic compound that reacts with other compounds in a variety of ways. It can act as an electron donor in a redox reaction, whereby it can donate electrons to other molecules and form new compounds. It can also act as an electron acceptor in a redox reaction, whereby it can accept electrons from other molecules and form new compounds. It can also act as a catalyst in a variety of reactions, speeding up the reaction rate and increasing the yield of the desired product.
Biochemical and Physiological Effects
6-(4-Cl-3-MPh)-2-FP is an organic compound that has a variety of biochemical and physiological effects. It can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells and tissues. It can also act as an anti-inflammatory, reducing inflammation and pain. It has also been shown to have anti-cancer effects, inhibiting the growth of cancerous cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(4-Cl-3-MPh)-2-FP in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a stable compound with a long shelf life. It is also a versatile compound that can be used in a variety of organic synthesis reactions. However, there are some limitations to its use in laboratory experiments. It is a toxic compound and should be handled with care. It is also flammable and should be stored away from sources of heat and flame.
Orientations Futures
The use of 6-(4-Cl-3-MPh)-2-FP in scientific research is expected to increase in the future. It could be used in the development of new pharmaceuticals and other organic compounds. It could also be used in the development of new polymers and materials. It could also be used in the development of new catalysts for organic synthesis reactions. Additionally, it could be used in the development of new analytical techniques for the study of organic compounds.
Méthodes De Synthèse
6-(4-Cl-3-MPh)-2-FP can be synthesized by a variety of methods, including the reaction of 4-chloro-3-methylphenol with formic acid in the presence of a base. This reaction results in the formation of 6-(4-Cl-3-MPh)-2-FP and water. The reaction can be catalyzed by using an acid such as sulfuric acid or hydrochloric acid. The reaction can also be conducted in the presence of an organic solvent such as methanol or ethanol.
Applications De Recherche Scientifique
6-(4-Cl-3-MPh)-2-FP is used in a variety of scientific research applications. It is used as a reagent in organic synthesis reactions, as an intermediate in the synthesis of pharmaceuticals, and as a starting material in the synthesis of other compounds. It is also used as a catalyst in the production of polymers and in the synthesis of other organic compounds.
Propriétés
IUPAC Name |
3-(4-chloro-3-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-10(5-6-13(9)15)12-4-2-3-11(8-16)14(12)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBQDMYLLIUSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685201 |
Source


|
| Record name | 4'-Chloro-2-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-3-methylphenyl)-2-formylphenol | |
CAS RN |
1261895-21-9 |
Source


|
| Record name | 4'-Chloro-2-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














